2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid
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Overview
Description
2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrClNO2 This compound features a phenyl ring substituted with bromine and chlorine atoms, and an amino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid typically involves the following steps:
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Bromination and Chlorination of Phenylacetic Acid: : The starting material, phenylacetic acid, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
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Amination: : The brominated and chlorinated phenylacetic acid is then subjected to amination. This step involves the introduction of an amino group (-NH2) to the alpha carbon of the acetic acid moiety. This can be done using ammonia (NH3) or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactors, followed by continuous flow amination processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to the formation of dehalogenated products.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxyl groups or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated phenylacetic acid derivatives.
Substitution: Hydroxylated or alkylated phenylacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated phenylacetic acids on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of halogenated aromatic compounds.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop pharmaceuticals with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The amino group may participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid
- 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid
- 2-Amino-2-(2-chloro-5-bromophenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This particular arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine atoms provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
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Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
HPPVHSDYOWRCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)N)Br |
Origin of Product |
United States |
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